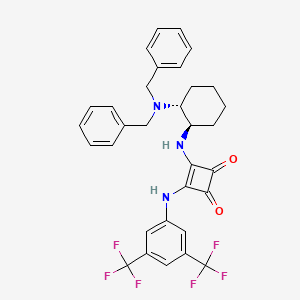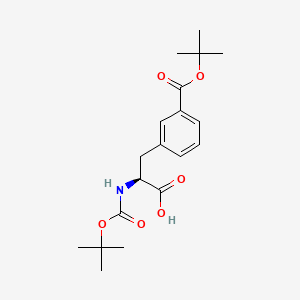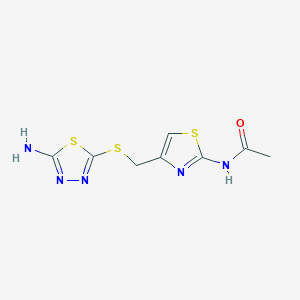![molecular formula C20H32N6S2 B14896456 (6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is a complex organic compound featuring a hydrazine bridge between two tetrahydrobenzo[d]thiazol-6-amine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazol-6-amine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazine Bridge: The hydrazine bridge is introduced by reacting the tetrahydrobenzo[d]thiazol-6-amine moieties with hydrazine or its derivatives under controlled conditions to ensure the formation of the desired bis-compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrobenzo[d]thiazol-6-amine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
科学的研究の応用
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as thermal stability and conductivity.
作用機序
The mechanism of action of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) involves its interaction with molecular targets and pathways within biological systems. The hydrazine bridge and tetrahydrobenzo[d]thiazol-6-amine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6,6′-(Hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine): A heat-resistant hydrazine-bridged compound with high thermal stability.
4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: Used as a linker in metal–organic frameworks.
Uniqueness
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is unique due to its specific structure, which combines the hydrazine bridge with the tetrahydrobenzo[d]thiazol-6-amine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C20H32N6S2 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
(6S)-N-propyl-2-[2-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]hydrazinyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3,(H,23,25)(H,24,26)/t13-,14-/m0/s1 |
InChIキー |
MKMCELXUPXSAIW-KBPBESRZSA-N |
異性体SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)C[C@H](CC4)NCCC |
正規SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)CC(CC4)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


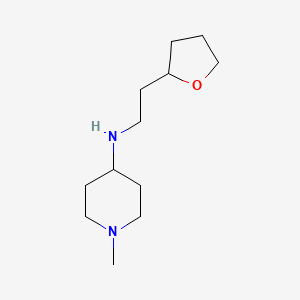
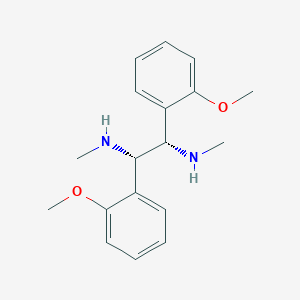
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
